![molecular formula C10H15N3 B1463109 6-Cyclohexylpyrimidin-4-amine CAS No. 1159819-98-3](/img/structure/B1463109.png)
6-Cyclohexylpyrimidin-4-amine
Overview
Description
6-Cyclohexylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific targets would depend on the specific pyrimidine compound and its structure.
Mode of action
The mode of action of pyrimidines can vary widely depending on the specific compound and its targets. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Result of action
The molecular and cellular effects of a pyrimidine compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory effects, it might result in reduced inflammation at the cellular level .
Biochemical Analysis
Cellular Effects
The effects of 6-Cyclohexylpyrimidin-4-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By interacting with key components of this pathway, this compound can alter the cellular response to various stimuli, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and physiology. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the pentose phosphate pathway, a crucial metabolic pathway involved in the generation of NADPH and the synthesis of ribose-5-phosphate. By modulating the activity of enzymes in this pathway, this compound can alter the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
Overview
6-Cyclohexylpyrimidin-4-amine is a synthetic compound with the molecular formula and a molecular weight of 177.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating cell signaling pathways, influencing gene expression, and exhibiting various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to influence several key pathways:
- Cell Signaling Pathways : It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
- Gene Expression : The compound can interact with transcription factors, leading to changes in the transcriptional activity of specific genes.
- Metabolic Pathways : It modulates the pentose phosphate pathway, impacting NADPH generation and ribose-5-phosphate synthesis.
Biological Activities
This compound exhibits a range of biological activities that can be summarized as follows:
Activity Type | Description |
---|---|
Antioxidant | Exhibits properties that may protect cells from oxidative stress. |
Antibacterial | Demonstrates potential antibacterial effects against various pathogens. |
Antiviral | Investigated for efficacy against certain viral infections. |
Anti-inflammatory | Modulates inflammatory responses by inhibiting key inflammatory mediators. |
Cytotoxicity | Higher concentrations may lead to cellular damage and apoptosis in vitro. |
Case Studies and Research Findings
Research studies have explored the pharmacological potential of this compound through various experimental approaches:
- Cell Culture Studies : In vitro studies have indicated that this compound can significantly alter cell viability and proliferation rates depending on concentration. For instance, low doses showed minimal effects, while high doses resulted in marked cytotoxicity and apoptosis in cancer cell lines.
- Animal Models : Dosage effects were evaluated in animal models, revealing that higher doses can lead to significant physiological changes. Toxicological assessments indicated potential risks associated with prolonged exposure at elevated levels.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and function.
Stability and Degradation
The stability of this compound under standard laboratory conditions has been documented, indicating that while it remains stable initially, it may degrade over time, affecting its efficacy. This aspect is crucial for designing experiments and therapeutic applications.
Properties
IUPAC Name |
6-cyclohexylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANZARMWNRUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.